molecular formula C15H16F2N2O2S B2789146 2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione CAS No. 326909-80-2

2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B2789146
CAS No.: 326909-80-2
M. Wt: 326.36
InChI Key: KMMUGDDQADYLGK-UHFFFAOYSA-N
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Description

2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a difluoromethylsulfanyl group attached to a phenyl ring, a hydrazinylidene moiety, and a dimethylcyclohexane-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the difluoromethylsulfanyl phenyl precursor. This precursor is then reacted with hydrazine derivatives under controlled conditions to form the hydrazinylidene intermediate. The final step involves the cyclization of this intermediate with dimethylcyclohexane-1,3-dione under specific reaction conditions, such as temperature and solvent choice, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding hydrazine derivatives .

Scientific Research Applications

2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylsulfanyl group may enhance the compound’s binding affinity and specificity, while the hydrazinylidene moiety can participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

Compared to similar compounds, 2-(2-(4-((Difluoromethyl)thio)phenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2S/c1-15(2)7-11(20)13(12(21)8-15)19-18-9-3-5-10(6-4-9)22-14(16)17/h3-6,14,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGSUEVDCZFZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)SC(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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